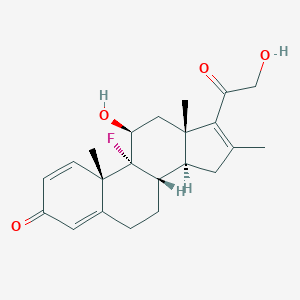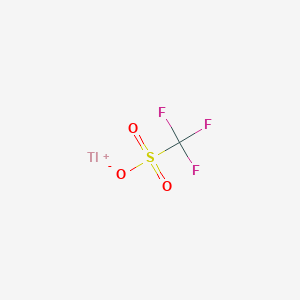![molecular formula C8H12O3 B052825 1,4-Dioxaspiro[4.5]decan-7-ona CAS No. 4969-01-1](/img/structure/B52825.png)
1,4-Dioxaspiro[4.5]decan-7-ona
Descripción general
Descripción
1,4-Dioxaspiro[4.5]decan-7-one is an organic compound with the molecular formula C₈H₁₂O₃. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Aplicaciones Científicas De Investigación
1,4-Dioxaspiro[4.5]decan-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
It’s known that this compound can be used as a biochemical reagent in life science related research .
Mode of Action
The specific mode of action of 1,4-Dioxaspiro[4It’s known that this compound can be used in the preparation of a series of potent analgesic compounds .
Biochemical Pathways
It’s known that this compound can be used in a novel aromatization process to convert into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .
Pharmacokinetics
It’s known that this compound is stored in a freezer under -20°c, indicating that it may have specific storage requirements for maintaining its stability and bioavailability .
Result of Action
It’s known that this compound can be used in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .
Action Environment
It’s known that this compound is stored in a freezer under -20°c, indicating that temperature may play a role in maintaining its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]decan-7-one can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the spiro compound .
Industrial Production Methods
In an industrial setting, the synthesis of 1,4-Dioxaspiro[4.5]decan-7-one involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of specific catalysts and solvents .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of the atoms in the ring is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: This compound has a similar spiro structure but differs in the position of the oxygen atoms.
Cyclohexanone ethylene acetal: Another related compound with a similar ring structure but different functional groups.
Uniqueness
1,4-Dioxaspiro[4.5]decan-7-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals .
Propiedades
IUPAC Name |
1,4-dioxaspiro[4.5]decan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-2-1-3-8(6-7)10-4-5-11-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXYCOHQUCHFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2(C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964345 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4969-01-1 | |
| Record name | 4969-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dioxaspiro[4.5]decan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxaspiro[4.5]decan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 1,4-dioxaspiro[4.5]decan-7-one structure in the described research?
A1: The 1,4-dioxaspiro[4.5]decan-7-one structure serves as a crucial starting material in the synthesis of functionalized chiral β-aryl cyclohexanols. The research demonstrates that racemic 6-aryl 1,4-dioxaspiro[4.5]decan-7-ones can be effectively converted into their corresponding chiral β-aryl cyclohexanol counterparts through a ruthenium-catalyzed asymmetric hydrogenation process. [] This transformation is significant because it provides a pathway to access valuable chiral building blocks for various applications, particularly in pharmaceutical and medicinal chemistry.
Q2: How does the chirality of the catalyst affect the outcome of the reaction?
A2: The chirality of the ruthenium catalyst is paramount in determining the stereochemical outcome of the asymmetric hydrogenation. The research utilizes a specific chiral spiro ruthenium catalyst, (Ra,S,S)-5c, which exhibits high selectivity for one enantiomer of the product. [] This means that the catalyst preferentially facilitates the hydrogenation of one enantiomer of the racemic starting material, leading to an excess of the desired chiral product. This control over stereochemistry is crucial for synthesizing optically active compounds with specific biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)




![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)








